molecular formula C10H7Cl2O2P B010168 Dichlorophosphonic acid-[1]naphthyl ester CAS No. 31651-76-0

Dichlorophosphonic acid-[1]naphthyl ester

Cat. No.: B010168
CAS No.: 31651-76-0
M. Wt: 261.04 g/mol
InChI Key: BLAOQYUKUBIXCF-UHFFFAOYSA-N
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Description

1-Dichlorophosphoryloxynaphthalene is an organophosphorus compound with the molecular formula C₁₀H₇Cl₂O₂P. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring bonded to a dichlorophosphoryloxy group, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

The synthesis of 1-Dichlorophosphoryloxynaphthalene typically involves the reaction of naphthol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds as follows:

  • Synthetic Route

      Reactants: Naphthol and phosphorus oxychloride (POCl₃).

      Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

      Procedure: Naphthol is dissolved in the solvent, and phosphorus oxychloride is added dropwise with constant stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified through recrystallization.

  • Industrial Production

    • Industrial production methods for 1-Dichlorophosphoryloxynaphthalene follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

1-Dichlorophosphoryloxynaphthalene undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

      Products: The oxidation of 1-Dichlorophosphoryloxynaphthalene typically results in the formation of naphthoquinone derivatives.

  • Reduction

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

      Products: Reduction leads to the formation of naphthalenol derivatives.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

      Products: Substitution reactions yield various substituted naphthalene derivatives.

Scientific Research Applications

1-Dichlorophosphoryloxynaphthalene finds applications in several scientific research areas:

  • Chemistry

    • It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
  • Biology

    • The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
  • Medicine

    • Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of novel drugs.
  • Industry

    • It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound can interact with enzymes and proteins, altering their activity and function.
  • Pathways

    • It may influence various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

1-Dichlorophosphoryloxynaphthalene can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Naphthyl dichlorophosphate: Similar in structure but differs in reactivity and applications.

      Dichlorophosphoric acid esters: These compounds share the dichlorophosphoryloxy group but have different aromatic or aliphatic backbones.

  • Uniqueness

    • The presence of the naphthalene ring in 1-Dichlorophosphoryloxynaphthalene imparts unique electronic and steric properties, making it distinct from other organophosphorus compounds.

Properties

CAS No.

31651-76-0

Molecular Formula

C10H7Cl2O2P

Molecular Weight

261.04 g/mol

IUPAC Name

1-dichlorophosphoryloxynaphthalene

InChI

InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

BLAOQYUKUBIXCF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl

Synonyms

DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (1.94 mL, 1 equiv) and α-naphthol (Aldrich, 3 g, 1 equiv) were stirred in anhydrous diethyl ether (20 mL). Anhydrous triethylamine was added (2.90 mL, 1 equiv) at −78° C. and the solution was allowed to warm to room temperature after 25 min. The triethylamine hydrochloride salt was filtered off and the solvent was removed under reduced pressure to give a clear pale yellow oil (4.88 g, 90%).
Quantity
1.94 mL
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reactant
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3 g
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20 mL
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solvent
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

In a 22 L 3-neck flask equipped with a mechanical stirrer, an internal thermocouple, a cooling bath of dry/acetone, an additional funnel and a nitrogen inlet was placed 1-naphthol (780 g, 5.41 mol, 491 g used from Aldrich, ≧99% grade, Product No N1000 and 289 g used from Alfa Aesar 99% grade, Product No A11862) in 10 L of MTBE at room temperature. POCl3 (495 mL, 5.41 mol, ReagentPlus® 99%, Product No 201170, Aldrich) in an additional funnel was dropwise added in 5 min (note: no exothermic observed) under nitrogen pressure. To this solution at −25° C. (an internal temperature) was slowly added by triethylamine (754 mL, 5.41 mol, ≧99.5% grade, Product No 471283, Aldrich) for one h (note: exotherm observed) and then the cooling bath was removed after the addition was completed. The reaction mixture was aged for 3 h at room temperature under nitrogen pressure. The triethylamine hydrochloride salt was filtered off using a 3 L sintered funnel (Medium size) and the filtrate was concentrated to dryness under reduced pressure at <20° C. of water bath to give desired product as clear dark yellow oil (1219 g, 86.3%) which was used without further purification.
Quantity
780 g
Type
reactant
Reaction Step One
Name
Quantity
495 mL
Type
reactant
Reaction Step Two
Quantity
754 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four
Yield
86.3%

Synthesis routes and methods III

Procedure details

To 1-naphthol in Et2O (0.23 M) was added phosphorus oxychloride (1.0 eq.) and the solution was cooled to −78° C. Neat Et3N (1.0 eq) was added and the resulting solution was left to warm to RT overnight. The white slurry was filtered under an inert atmosphere and all volatiles were removed to yield the title compound as a colorless liquid that was used without further purification in the next step. 31P NMR (400 MHz, CDCl3): δ 3.93 ppm.
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Synthesis routes and methods IV

Procedure details

Prepared according to Standard Procedure A, from 1-naphthol (3.00 g, 20.81 mmol), phosphorus oxychloride (1.94 mL, 20.81 mmol), triethylamine (2.9 mL, 20.81 mmol) and anhydrous diethyl ether (70 mL). After 1 h at −78° C. the reaction was left to rise to room temperature and stirred for 3 h. The crude product was obtained as an oil. The resulting mixture was filtered and then evaporated in vacuo, after purification by column chromatography eluting with hexane-EtOAc, (1:1) to afford a colorless oil (4.59 g, 84%) [Rf=0.93 (hexane-EtOAc, 1:1)], 31P NMR (202 MHz, CDCl3): δP 5.07; 1H NMR (500 MHz, CDCl3): δH 7.52-7.71 (m, 4H, ArH), 7.86-7.89 (m, 1H, ArH), 7.95-7.98 (m, 1H, ArH), 8.16-8.19 (m, 1H, ArH).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Yield
84%

Synthesis routes and methods V

Procedure details

To a mixture of 113 g. phosphoryl chloride and 0.8 g. pyridine there is added 72 g. alpha-napthol over a one and 1-half hour period at a temperature of 100°C. The temperature is held at 105°-110°C. for one and one-half hours and stripped. Distillation affords 94.6 percent naphthyl phosphorodichloridate and 3.4 percent dinaphthyl phosphorochloridate.
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